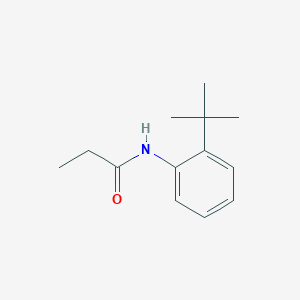

N-(2-tert-butylphenyl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(2-tert-butylphenyl)propanamide |

InChI |

InChI=1S/C13H19NO/c1-5-12(15)14-11-9-7-6-8-10(11)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |

InChI Key |

GCMTUBMBQUYDDA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Elucidation for N 2 Tert Butylphenyl Propanamide and Its Analogs

Direct Amidation and Condensation Reactions for N-Phenylpropanamide Synthesis

The most direct route to N-(2-tert-butylphenyl)propanamide involves the reaction between 2-tert-butylaniline (B1265841) and a propanoyl synthon, such as propanoyl chloride or propanoic acid. This transformation is a cornerstone of organic synthesis, and continuous efforts are made to refine its execution.

The efficiency of N-aryl propanamide synthesis is highly dependent on the chosen reaction conditions. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and the nature of the coupling agents or catalysts. For instance, the classic Schotten-Baumann reaction, which utilizes an acyl chloride and an amine under basic conditions, is a fundamental method for forming amide bonds. core.ac.uk

Solvent selection plays a critical role, with options ranging from traditional organic solvents like tetrahydrofuran (B95107) (THF) to more environmentally benign choices. Some modern procedures have even eliminated the need for a solvent altogether. scispace.combohrium.com Temperature is another crucial variable; while some reactions proceed efficiently at ambient temperature, others require heating to achieve a desirable reaction rate and yield. For example, a solvent-free amidation of esters catalyzed by iron(III) chloride is conducted at 80 °C, whereas a hypervalent iodine-mediated rearrangement occurs at 100 °C in toluene. mdpi.commdpi.com The concentration of reactants is also a key point of optimization to ensure efficient conversion. researchgate.net

Table 1: Optimized Reaction Conditions for N-Aryl Amide Formation

| Method/Catalyst | Solvent | Temperature | Key Features | Source(s) |

|---|---|---|---|---|

| Hypervalent Iodine | Toluene | 100 °C | Efficient for converting amidines to N-arylamides. | mdpi.com |

| Iron Catalysis | Not specified | Ambient | Visible-light-induced, reductant- and photocatalyst-free. | rsc.org |

| Boric Acid | Solvent-free | 160–180°C | Rapid, solventless method using urea (B33335) as the amine source. | scispace.combohrium.com |

| Iron(III) Chloride | Solvent-free | 80 °C | Lewis acid catalysis for direct amidation of esters. | mdpi.com |

| Acyl Chloride | Tetrahydrofuran (THF) | 0 °C to ambient | Standard acylation of an amine with an acyl chloride. | |

| Boronic Acid | Dichloromethane (CH2Cl2) | 50 °C | Catalytic direct amidation of carboxylic acids. | researchgate.net |

To overcome the limitations of stoichiometric coupling reagents, which often generate significant chemical waste, catalytic methods for amide bond formation have become a major focus of research. nih.govresearchgate.net These approaches offer more atom-economical and sustainable alternatives.

A variety of catalytic systems have been developed, employing transition metals, main group elements, and organic molecules. researchgate.net Boronic acids, for example, have emerged as attractive catalysts due to their stability, low cost, and low toxicity. researchgate.netresearchgate.net Iron catalysis, particularly when combined with visible light, provides a cost-effective and environmentally friendly pathway from nitroarenes and chloroalkanes. rsc.org Other successful catalytic systems are based on metals like nickel, copper, and zirconium. core.ac.ukresearchgate.netresearchgate.net Lewis acids such as iron(III) chloride and tin(II) chloride have also been effectively used to catalyze the direct amidation of esters under mild or solvent-free conditions. mdpi.comorganic-chemistry.orgresearchgate.net

Table 2: Catalytic Systems for N-Aryl Amide Synthesis

| Catalyst Family | Specific Catalyst Example | Reactants | Key Advantages | Source(s) |

|---|---|---|---|---|

| Iron Catalysis | Iron Salt | Nitroarenes, Chloroalkanes | Inexpensive, environmentally benign, visible-light induced. | rsc.org |

| Boron-based | Boric Acid, Arylboronic Acids | Carboxylic Acids, Amines/Urea | Low toxicity, air stable, can be used solvent-free. | scispace.combohrium.comresearchgate.netresearchgate.net |

| Nickel Catalysis | Ni(PPh3)2Cl2 | Aldoximes, Amines | Effective for specific transformations like ring-opening. | core.ac.ukresearchgate.net |

| Copper Catalysis | Cu(OTf)2 | Nitriles, Di-tert-butyl dicarbonate | High efficiency for Ritter-type reactions. | researchgate.net |

| Lewis Acids | FeCl3, SnCl2 | Esters, Amines | Solvent-free or mild conditions, good yields. | mdpi.comorganic-chemistry.orgresearchgate.net |

| Hypervalent Iodine | PhINTs | Amidines | Sustainable, metal-free oxidative rearrangement. | mdpi.com |

The synthesis of amides is increasingly being evaluated through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous substances. scispace.com Several modern synthetic methods for N-aryl amides align with these principles.

Solvent-free reactions represent a significant advance, eliminating the environmental and economic costs associated with solvent use and disposal. scispace.combohrium.commdpi.com The use of catalysts instead of stoichiometric reagents improves atom economy by reducing the amount of waste generated per unit of product. researchgate.net Catalysts based on abundant and non-toxic metals like iron are preferable to those using rare or hazardous metals. rsc.org Furthermore, methods that operate under mild conditions, such as at ambient temperature and pressure, reduce energy consumption. rsc.org The development of biocatalytic methods, which use enzymes to form amide bonds in aqueous systems, represents a frontier in green amide synthesis, offering high selectivity and sustainability. rsc.org

Functional Group Interconversions Leading to this compound Derivatives

Beyond direct amidation, derivatives of this compound can be accessed through strategic functional group interconversions. This involves either modifying the aromatic ring or altering the propanamide side chain.

The selective introduction of a tert-butyl group at the ortho position of an aniline (B41778) ring is a key step in synthesizing the N-(2-tert-butylphenyl) core. This is typically achieved via Friedel-Crafts alkylation of aniline with an isobutylene (B52900) source. However, controlling the selectivity to favor the mono-ortho-alkylated product over di-alkylated or para-substituted byproducts is a significant challenge.

Patented processes describe the use of highly acidic silica-alumina catalysts in a fixed-bed reactor to achieve high selectivity for mono-ortho-tert-butyl-aniline. google.comgoogle.com The reaction conditions are carefully controlled to minimize the formation of di-tert-butyl derivatives. google.comgoogle.com

Table 3: Optimized Conditions for Selective ortho-tert-Butylation of Aniline

| Parameter | Optimized Value/Range | Purpose | Source(s) |

|---|---|---|---|

| Reactants | Aniline, Isobutylene | Formation of tert-butylaniline. | google.comgoogle.com |

| Catalyst | Silica-Alumina (70-85% Silica) | Provides high acidity for alkylation. | google.com |

| Reactor Type | Fixed Bed | Allows for controlled contact time and temperature. | google.comgoogle.com |

| Aniline:Isobutylene Molar Ratio | 2:1 to 10:1 | Minimizes di-tert-butyl byproducts. | google.comgoogle.com |

| Temperature | 130–180°C | Balances reaction rate and selectivity. | google.comgoogle.com |

| Liquid Hourly Space Velocity | 0.05 to 0.5 hours⁻¹ | Controls reaction time to prevent over-alkylation. | google.comgoogle.com |

Alternative strategies for ortho-alkylation of aromatic rings, such as those developed for phenols, may also be adaptable to anilines. researchgate.net

The propanamide portion of the molecule offers multiple sites for chemical modification to generate a library of analogs. Functionalization can occur on the ethyl chain or through transformation of the amide group itself.

One common strategy is the introduction of substituents onto the alkyl chain. For example, halogenation of the propanoyl group, such as at the 3-position, can create a versatile intermediate for further nucleophilic substitution reactions. The synthesis of 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide demonstrates the feasibility of this approach, providing a handle for introducing diverse functional groups. nih.gov

The amide functional group can also be a point of derivatization. For analytical purposes, amides can be derivatized with reagents like 9-xanthydrol to facilitate detection by methods such as gas chromatography-mass spectrometry. nih.gov For synthetic transformations, the amide bond can undergo reactions like hydrolysis back to a carboxylic acid or transamidation with a different amine, sometimes catalyzed by novel reagents or systems. researchgate.net

Synthesis of Halogenated and Sulfonamido Analogs

The introduction of halogen and sulfonamido moieties onto the this compound framework can be achieved through various synthetic routes, often involving the functionalization of the aniline precursor followed by amidation.

The synthesis of halogenated analogs, for instance, can be approached by utilizing halogen-substituted 2-tert-butylanilines. A representative, though indirect, method can be inferred from the synthesis of other complex amides. For example, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide involves the reaction of 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com This highlights a general principle where a halogenated amine is coupled with an appropriate acyl chloride. To prepare a halogenated this compound, one would start with a halogenated 2-tert-butylaniline, which is then acylated with propanoyl chloride or propanoic anhydride.

The synthesis of sulfonamido analogs introduces a sulfonamide group (–SO₂NHR) into the structure. While direct methods for the sulfonamidation of this compound are not extensively documented, general procedures for the synthesis of primary sulfonamides can be adapted. A modern approach involves the use of a sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), which reacts with organometallic reagents, such as Grignard or organolithium reagents, to form primary sulfonamides in good yields. organic-chemistry.org This method is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.org To create a sulfonamido analog of this compound, one could envision preparing a Grignard reagent from a brominated this compound and then reacting it with t-BuONSO.

Another relevant class of related sulfur-containing compounds is N-acylsulfenamides, which can be synthesized from amides and N-thiosuccinimides. nih.gov Although distinct from sulfonamides, their synthesis from amide precursors provides a potential avenue for the introduction of sulfur-based functional groups.

A commercially available, though not synthetically detailed in the provided context, compound, N-(tert-butyl)-2-(((4-methylphenyl)sulfonyl)amino)propanamide, represents a sulfonamido propanamide derivative. sigmaaldrich.com The structure suggests a synthetic pathway involving the tosylation of an amino-propanamide derivative.

| Analog Type | General Synthetic Strategy | Key Reagents | Reference |

| Halogenated | Acylation of a halogenated 2-tert-butylaniline. | Halogenated 2-tert-butylaniline, Propanoyl chloride | mdpi.com |

| Sulfonamido | Reaction of an organometallic derivative of this compound with a sulfonating agent. | Grignard reagent of brominated this compound, t-BuONSO | organic-chemistry.org |

Stereoselective Synthesis of this compound and its Chiral Analogs

The presence of the propanamide group introduces the possibility of a stereocenter at the α-carbon, and the sterically hindered N-aryl bond can give rise to atropisomerism. The control of both central and axial chirality is a key challenge in the synthesis of these molecules.

Enantioselective Approaches to Chiral Propanamide Centers

One such strategy is the asymmetric vinylogous Michael addition. For instance, an organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines using a chiral bifunctional amine-squaramide catalyst has been shown to produce optically active γ-substituted butyrolactams with high diastereo- and enantioselectivities. rsc.org This type of transformation could potentially be adapted to create chiral propanamide precursors.

Another approach involves the enantioselective synthesis of 2-substituted bicyclo[1.1.1]pentanes (BCPs) through a chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines. nih.gov This highlights the use of chiral catalysts to control the formation of stereocenters in complex molecules and could serve as an inspiration for developing methods for the target compound.

Mechanistic Investigations of Reactions Involving N 2 Tert Butylphenyl Propanamide

Catalytic Reaction Mechanism Elucidation for N-(2-tert-butylphenyl)propanamide Formation

The formation of this compound, like many N-aryl amides, is frequently achieved through palladium-catalyzed cross-coupling reactions. These methods are valued for their efficiency and functional group tolerance. The general mechanism involves the reaction of an aryl halide (or triflate) with an amide, in this case, 2-tert-butylaniline (B1265841) and propanoyl chloride or a related derivative. The catalytic cycle, typically involving a Pd(0)/Pd(II) pathway, is sensitive to several factors that dictate its efficiency and selectivity.

A significant breakthrough in the N-arylation of amides has been the development of catalysts based on dialkylbiarylphosphines, which are highly active and can promote the amidation of even unactivated (hetero)aryl chlorides. researchgate.net

The choice of ligand coordinated to the palladium center is paramount in directing the reaction pathway and ensuring high yields. Ligands influence the stability, reactivity, and steric environment of the catalytic species. For the formation of sterically hindered amides such as this compound, bulky and electron-rich phosphine (B1218219) ligands are often required.

Research on related palladium-catalyzed amidation reactions highlights the importance of ligand architecture. For instance, bulky and electron-rich 2-dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl ligands have proven effective for coupling aryl halides with a variety of amides. researchgate.netresearchgate.net By adjusting the substituents on the ligand's binaphthyl backbone, the catalytic system can be tailored to accommodate bulky substrates. researchgate.net

In a study on the aminocarbonylation of tert-alcohols, a ligand-controlled regioselective process was developed. nih.gov The bite angle of bisphosphine ligands was found to have a significant effect on the transformation, demonstrating how ligand geometry can control selectivity. nih.gov Monophosphine ligands were also screened, with electron-poor ligands initially showing better yields, though optimization of other conditions led to high yields with different phosphine types. nih.gov

For the synthesis of N-Boc-protected anilines from aryl bromides, a combination of a palladium source like Pd₂(dba)₃ and a monodentate ligand, tert-butyl X-Phos, was found to be effective even at room temperature. nih.gov This underscores the critical role of the ligand in enabling challenging transformations under mild conditions.

Table 1: Effect of Different Ligands on Palladium-Catalyzed Amidation Reactions

| Ligand Type | Observation | Relevance to this compound Synthesis |

| Biaryl Phosphines (e.g., X-Phos) | Highly active catalysts, enabling reactions with sterically hindered substrates and unactivated aryl chlorides. researchgate.netresearchgate.net Effective for room-temperature amidation of aryl bromides. nih.gov | The bulky 2-tert-butylphenyl group requires sterically tolerant and highly active catalysts, making these ligands highly suitable. |

| Bisphosphine Ligands | The bite angle significantly influences regioselectivity in aminocarbonylation reactions. nih.gov | Demonstrates that ligand geometry can be tuned to control the outcome of the reaction, which is crucial for selective amide formation. |

| Monophosphine Ligands | Electronic properties (electron-donating or -withdrawing) affect catalyst activity and reaction yield. nih.gov | The electronic environment of the palladium center, modulated by the ligand, must be optimized to facilitate the oxidative addition and reductive elimination steps with the specific substrates. |

Additives and solvents play a crucial role in the kinetics of palladium-catalyzed amidation. The base is a particularly critical additive, as it is required to deprotonate the amide, forming the active nucleophile. For the room-temperature amidation of aryl bromides with tert-butyl carbamate, the use of sodium tert-butoxide was found to be crucial for the success of the reaction. nih.gov

The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates in the catalytic cycle. Solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are commonly employed. In some cases, the use of aqueous nanomicelles has been shown to increase reaction rates by maximizing the binding constants of the organic reactants within the lipophilic interiors. researchgate.net

Catalyst precursors and reaction concentration are also key variables. Studies on aminocarbonylation showed that [Pd(π-cinnamyl)Cl]₂ could be a more effective pre-catalyst than others, and adjusting the reaction concentration improved the final yield significantly. nih.gov

Amide Hydrolysis Mechanisms for this compound

Amide hydrolysis is the cleavage of the amide bond to form a carboxylic acid and an amine, a reaction that can be catalyzed by either acid or base. chemistrysteps.com The general mechanisms are well-established and apply to this compound, although the reaction rate may be influenced by the steric hindrance from the bulky 2-tert-butylphenyl group.

Under acidic conditions, the hydrolysis of an amide is not a reversible reaction because the resulting amine is protonated to form an ammonium (B1175870) ion, which is not nucleophilic. youtube.com The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. The oxygen is more basic than the nitrogen because the nitrogen's lone pair is delocalized by resonance with the carbonyl group. youtube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.comyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This converts the amino group into a better leaving group (an amine).

Elimination of the Leaving Group: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, leading to the expulsion of the neutral amine (2-tert-butylaniline). youtube.com

Deprotonation: The resulting protonated carbonyl is deprotonated by water to yield the final carboxylic acid product (propanoic acid) and a hydronium ion. The liberated amine is protonated in the acidic medium to form an ammonium salt. youtube.com

In the presence of a strong base (e.g., hydroxide (B78521) ion, OH⁻), amide hydrolysis occurs via a different, irreversible pathway. youtube.com

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. chemistrysteps.comkhanacademy.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amide anion (⁻NHR). In the case of this compound, this would be the (2-tert-butylphenyl)amide anion. This is typically the rate-determining step as the amide anion is a poor leaving group.

Acid-Base Reaction: The expelled amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and irreversible, driving the equilibrium towards the products. youtube.com

Final Products: The final products after the reaction are the carboxylate salt (propanoate) and the neutral amine (2-tert-butylaniline). An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.

Intramolecular Rearrangements and Cyclization Mechanisms

The structure of this compound, featuring a bulky substituent ortho to the amide nitrogen, can influence its participation in intramolecular reactions. While specific rearrangement studies on this exact molecule are not prominent, mechanistic principles can be inferred from related structures.

Studies on the cyclization of N-aryl-2-(2-aminophenyl)alkylamides provide significant insight. rsc.org In these systems, an intramolecular nucleophilic attack by an amino group on the amide carbonyl leads to cyclization. The rate of this cyclization was found to be highly dependent on the steric bulk adjacent to the amide group. rsc.org A compound with greater steric hindrance exhibited a significantly slower cyclization rate, an effect attributed to 'stereopopulation control,' where steric clashes disfavor the reactive conformation. rsc.org This suggests that any intramolecular cyclization involving the amide group of this compound would be similarly influenced by the bulky tert-butyl group.

The mechanism for such cyclizations was proposed to involve a rate-determining, concerted attack by the neutral amine, followed by a proton transfer from a general acid catalyst to the amide oxygen. rsc.org This is supported by the observation of general acid catalysis by buffer components, with Brønsted analysis yielding α values of approximately 0.4. rsc.org

Palladium-Catalyzed Cyclization Processes

The transformation of this compound and related N-aryl amides through palladium-catalyzed cyclization represents a significant area of research in synthetic organic chemistry. These processes often rely on the strategic activation of otherwise inert C-H bonds, providing pathways to complex heterocyclic structures. Mechanistic studies have been crucial in understanding and optimizing these reactions.

The nature of the ligands coordinated to the palladium center plays a critical role in the efficiency of the C-H activation and subsequent cyclization. For instance, the use of specialized S,O-ligands has been shown to accelerate C-H olefination reactions by promoting the formation of more reactive cationic palladium species. rsc.org Mechanistic investigations, including kinetic studies, isotope effects, and DFT calculations, have supported a pathway where the C-H activation is the slowest step. nih.govrsc.org In many cases, a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle is proposed, involving steps of C-H activation/metalation, migratory insertion, and reductive elimination to furnish the cyclized product and regenerate the active catalyst.

Detailed research findings have illuminated the intricate steps of the catalytic cycle. The process typically begins with the reaction of a Pd(II) precursor, such as Palladium(II) acetate (B1210297), with the amide substrate to form an initial complex. This is followed by the intramolecular C-H bond activation to form the five- or six-membered palladacycle. Subsequent reaction with a coupling partner, such as an alkene or alkyne, leads to insertion into the palladium-carbon bond, and a final reductive elimination step releases the cyclized product.

| Step | Description | Key Intermediates | Influencing Factors |

| 1. Coordination | The Pd(II) catalyst coordinates to the amide directing group of the substrate. | Substrate-Pd Complex | Steric and electronic properties of the substrate and ligands. |

| 2. C-H Activation | Intramolecular activation of a C-H bond on the aryl or alkyl group to form a palladacycle. This is often the rate-determining step. nih.govrsc.org | Palladacycle | Ligand type (e.g., S,O-ligands, phosphines), solvent, temperature. |

| 3. Oxidative Addition / Insertion | Reaction with a coupling partner (e.g., alkene, alkyne, aryl halide) which inserts into the Pd-C bond or undergoes oxidative addition. | Pd(IV) or expanded Pd(II) complex | Nature and concentration of the coupling partner. |

| 4. Reductive Elimination | Formation of the new C-C or C-heteroatom bond, releasing the cyclized product and regenerating a lower-valent Pd species. | Cyclized Product, Pd(0) or Pd(II) catalyst | Ligand properties, temperature. |

| 5. Catalyst Regeneration | The lower-valent Pd species is re-oxidized to the active Pd(II) state to re-enter the catalytic cycle. | Active Pd(II) Catalyst | Oxidant (e.g., AgOAc, O₂). |

Radical-Mediated Pathways in Analog Synthesis

Beyond metal-catalyzed processes, radical-mediated reactions offer alternative pathways for the synthesis of analogs of this compound, such as various 3-arylpropanamides. These methods provide novel strategies for C-C bond formation under conditions that are often complementary to traditional ionic reactions.

One notable development is a radical condensation reaction between benzylic alcohols and acetamides to generate 3-arylpropanamides. rsc.org This transformation is typically promoted by a simple base like potassium tert-butoxide, which is proposed to serve a dual role as both a base and a radical initiator. The reaction proceeds without the need for transition metal catalysts, with water being the only byproduct. rsc.org

The proposed mechanism, supported by experimental evidence from labeling studies and radical trapping experiments, initiates with the formation of a radical anion from the benzylic alcohol. rsc.org This key intermediate then undergoes a coupling reaction with the enolate of the amide, which is formed by the action of the base. This coupling step establishes the new carbon-carbon bond. The resulting adduct then undergoes elimination to form a cinnamamide (B152044) intermediate, which is subsequently reduced in situ to afford the final 3-arylpropanamide product. rsc.org This pathway highlights the versatility of radical chemistry in forging bonds that are central to the structure of these amide analogs.

| Reactant 1 (Example) | Reactant 2 (Example) | Product (Analog of this compound) | Key Mechanistic Feature | Ref. |

| Benzyl alcohol | N-phenylacetamide | N,3-diphenylpropanamide | Radical anion coupling with amide enolate | rsc.org |

| 4-Methoxybenzyl alcohol | Acetamide | 3-(4-methoxyphenyl)propanamide | Subsequent elimination and reduction | rsc.org |

| 1-Phenylethanol | N-methylacetamide | N-methyl-3-phenylbutanamide | K-t-BuOK as base and radical initiator | rsc.org |

Investigations of Competing Pathways and Byproduct Formation

In the synthesis and transformation of this compound and related compounds, the desired reaction pathway can often be accompanied by competing reactions that lead to the formation of byproducts. Understanding these alternative pathways is critical for optimizing reaction conditions to maximize the yield of the target molecule.

In palladium-catalyzed C-H functionalization reactions, several side reactions can diminish the efficiency of the primary process. For example, in cross-coupling reactions involving aryl halides, a common byproduct is the homo-coupled product of the aryl halide. wikipedia.org Furthermore, the acidic N-H bond of secondary amides like this compound can present challenges. nih.gov This proton can react with the base or organometallic intermediates, potentially deactivating the catalyst or leading to undesired side reactions.

Another area where competing pathways are significant is in oxidation reactions. The oxidation of related N,N-diaryl-amines can lead to the formation of stable diarylnitroxide radicals as an alternative to the desired functionalization pathway. researchgate.net The formation of these nitroxides is influenced by the electronic properties and steric bulk of the substituents on the aryl rings. The bulky tert-butyl group in the ortho-position of this compound could influence the stability of such radical intermediates and the propensity for these side reactions. The choice of oxidant is also crucial; for instance, using certain peroxy acids can favor nitroxide formation, whereas other reagents might promote the desired C-C or C-N bond formation. researchgate.net Careful selection of catalysts, ligands, bases, and oxidants is therefore essential to navigate the complex reaction landscape and suppress the formation of these and other potential byproducts like over-oxidized species or products arising from catalyst decomposition.

| Reaction Type | Desired Product | Potential Byproduct(s) | Factors Promoting Byproduct Formation |

| Pd-Catalyzed Arylation | Arylated amide | Homo-coupled aryl species | Inefficient transmetalation; side reactions of the organometallic reagent. |

| Pd-Catalyzed C-H Activation | Cyclized or functionalized amide | Products from catalyst deactivation | Reaction of acidic N-H proton with base/catalyst. nih.gov |

| Oxidation Reactions | Functionalized amide | Diaryl nitroxide radicals researchgate.net | Use of specific oxidants (e.g., m-CPBA); electronic properties of aryl groups. researchgate.net |

| Oxidation Reactions | Functionalized amide | Over-oxidation products | Strong oxidizing conditions; prolonged reaction times. |

Computational and Theoretical Chemistry Studies of N 2 Tert Butylphenyl Propanamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties at the atomic level.

Density Functional Theory (DFT) Analyses of Ground State Conformations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the molecular geometry and conformational energetics of organic molecules like N-(2-tert-butylphenyl)propanamide.

Studies on structurally related ortho-substituted anilides have demonstrated that the conformational landscape is largely dictated by the steric and electronic interactions between the ortho-substituent and the amide group. For this compound, the bulky tert-butyl group at the ortho position of the phenyl ring forces a non-planar arrangement between the phenyl ring and the propanamide moiety to minimize steric hindrance.

DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to locate the global minimum energy conformation and any low-energy conformers. These calculations would likely reveal a significant dihedral angle between the plane of the phenyl ring and the amide plane. The presence of an intramolecular hydrogen bond between the amide N-H proton and the carbonyl oxygen is a common feature in related anilides, leading to a pseudo-cyclic conformation. researchgate.net

Table 1: Hypothetical DFT Calculated Geometrical Parameters for the Ground State of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(O)-N | 1.365 | ||

| N-C(aryl) | 1.428 | ||

| C=O | 1.234 | ||

| C(aryl)-C(tert-butyl) | 1.545 | ||

| C(O)-N-C(aryl) | 128.5 | ||

| N-C(aryl)-C(ortho) | 118.9 | ||

| C(aryl)-N-C(O)-C(ethyl) | 175.2 | ||

| C(ortho)-C(aryl)-N-C(O) | 85.3 |

Note: This data is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amide group, which possess p-orbitals. The LUMO is likely to be centered on the carbonyl group of the propanamide moiety, which has a π* character.

The HOMO-LUMO energy gap can be calculated using the energies of these orbitals obtained from DFT. A smaller energy gap suggests that the molecule can be more easily excited, which is relevant for understanding its UV-Vis absorption properties. The primary electronic transition would correspond to a π → π* transition, involving the excitation of an electron from the HOMO to the LUMO.

Table 2: Hypothetical FMO Energies and Properties for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Energy Gap (ΔE) | 5.36 |

Note: This data is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different potential values.

In the MEP surface of this compound, the region around the carbonyl oxygen atom is expected to show the most negative potential (typically colored red), indicating its susceptibility to electrophilic attack. The area around the amide N-H proton would exhibit a positive potential (typically colored blue), highlighting its role as a hydrogen bond donor. The phenyl ring would display a region of negative potential above and below the plane of the ring, characteristic of aromatic systems. The bulky, non-polar tert-butyl group would have a near-neutral potential.

Theoretical Spectroscopy of this compound Analogs

Computational methods can predict various types of spectra, providing a powerful tool for interpreting experimental data and assigning spectral features.

Computational Vibrational Spectroscopy (FT-IR, Raman)

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT by computing the second derivatives of the energy with respect to the nuclear coordinates. arxiv.org These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra. youtube.com For molecules of this size, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies. researchgate.net

Key vibrational modes for this compound would include:

N-H stretch: Expected in the region of 3300-3400 cm⁻¹.

C-H stretches: Aromatic and aliphatic C-H stretches would appear around 3100-2850 cm⁻¹.

C=O (Amide I) stretch: This is a strong and characteristic band, expected around 1660-1680 cm⁻¹. Its position can be influenced by hydrogen bonding. youtube.com

N-H bend (Amide II): Typically found near 1550 cm⁻¹.

Aromatic C=C stretches: Occurring in the 1600-1450 cm⁻¹ region.

Table 3: Hypothetical Calculated and Scaled Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3312 |

| Aromatic C-H Stretch | 3150 | 3024 |

| Aliphatic C-H Stretch | 3050 | 2928 |

| C=O Stretch (Amide I) | 1720 | 1651 |

| N-H Bend (Amide II) | 1605 | 1541 |

| Aromatic C=C Stretch | 1580 | 1517 |

Note: This data is hypothetical. Scaled frequencies are often obtained by multiplying the calculated frequencies by a scaling factor (e.g., 0.96).

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts are an excellent tool for structure elucidation and assignment of experimental NMR spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used for this purpose. mdpi.com The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). wisc.edu

For this compound, key features in the predicted ¹H NMR spectrum would include:

The amide N-H proton , which would be significantly deshielded due to intramolecular hydrogen bonding with the carbonyl oxygen, potentially appearing at a high chemical shift. researchgate.net

The aromatic protons , with their chemical shifts influenced by the electronic effects of the amide and tert-butyl groups. The proton ortho to the amide group and meta to the tert-butyl group is expected to be the most deshielded of the aromatic protons.

The protons of the propanamide ethyl group and the tert-butyl protons , which would appear in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would similarly show characteristic shifts for the carbonyl carbon, the aromatic carbons (with substituent effects), and the aliphatic carbons.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 8.95 | C=O | 173.5 |

| Aromatic H (ortho to amide) | 8.10 | Aromatic C (amide-substituted) | 138.2 |

| Aromatic H | 7.20-7.40 | Aromatic C (tert-butyl-substituted) | 145.1 |

| CH₂ (propanamide) | 2.45 | Aromatic C | 125.0-129.0 |

| CH₃ (propanamide) | 1.25 | CH₂ (propanamide) | 30.1 |

| tert-butyl H | 1.40 | CH₃ (propanamide) | 10.2 |

| C (tert-butyl quaternary) | 35.8 | ||

| CH₃ (tert-butyl) | 31.5 |

Note: This data is hypothetical and based on typical chemical shifts for analogous structures. researchgate.netmdpi.com

UV-Vis Absorption Predictions and Electronic Transitions

Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. These predictions provide insights into the electronic transitions occurring within the molecule upon absorption of light. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π-π* and n-π* transitions associated with the phenyl ring and the amide chromophore.

The primary electronic transitions anticipated for this compound are:

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, these are predominantly associated with the aromatic system of the 2-tert-butylphenyl group. The presence of the amide substituent can modulate the energy of these transitions.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (n), specifically the lone pair on the oxygen or nitrogen atom of the amide group, to a π* antibonding orbital of the carbonyl group. These transitions are typically lower in energy and intensity compared to π-π* transitions.

Theoretical calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For this compound, the electronic transitions are influenced by the interplay between the phenyl ring and the propanamide substituent. The bulky tert-butyl group at the ortho position can induce steric hindrance, potentially leading to a non-planar arrangement between the phenyl ring and the amide group. This dihedral angle influences the extent of π-conjugation, which in turn affects the energy of the π → π* transitions.

A hypothetical table of predicted UV-Vis absorption data for this compound, based on typical values for similar aromatic amides, is presented below.

| Predicted Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| π → π | ~240 | High | HOMO → LUMO |

| n → π | ~280 | Low | HOMO-1 → LUMO |

Note: This data is illustrative and based on general principles for similar compounds.

The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the phenyl ring and the nitrogen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the carbonyl group and the aromatic ring. Therefore, the main absorption band would correspond to a charge transfer from the substituted phenyl ring to the amide moiety.

Conformational Analysis and Rotational Barrier Computations

The conformational landscape of this compound is of significant interest due to the steric clash between the ortho-tert-butyl group and the propanamide substituent. This interaction governs the rotational dynamics around the N-C(aryl) bond and can lead to the existence of stable rotational isomers, or atropisomers.

The rotation around the N-C(aryl) bond in N-aryl amides is generally restricted due to partial double bond character arising from the delocalization of the nitrogen lone pair into the aromatic ring. In the case of this compound, this rotation is further encumbered by the bulky tert-butyl group. Computational methods, such as scanning the potential energy surface by systematically varying the dihedral angle of the N-C(aryl) bond, can be used to calculate the energy barrier to rotation.

The rotational barrier is the energy difference between the ground state conformation and the transition state. For this compound, the ground state is expected to be a non-planar conformation where the amide group is twisted out of the plane of the phenyl ring to alleviate steric strain. The transition state for rotation would likely involve a conformation where the propanamide group is forced to be more coplanar with the phenyl ring, maximizing the steric repulsion with the tert-butyl group. The calculated rotational barrier in similar sterically hindered N-aryl amides can be in the range of 15-25 kcal/mol. nih.gov

The significant barrier to rotation around the N-C(aryl) bond raises the possibility of atropisomerism, where the rotational isomers are stable enough to be isolated at room temperature. Computational exploration of the potential energy surface can identify the stable conformers (atropisomers) and the transition states connecting them.

For this compound, two principal atropisomeric states can be envisioned, corresponding to the propanamide group being on either side of the "plane" of the phenyl ring. These states would be enantiomeric if the rest of the molecule is achiral. The energy profile would show two minima corresponding to these stable atropisomers, separated by the rotational energy barrier.

An illustrative energy profile for rotation around the N-C(aryl) bond is described in the table below.

| Dihedral Angle (Amide-Phenyl) | Relative Energy (kcal/mol) | Conformation |

| 0° | High (Transition State) | Eclipsed conformation with high steric strain |

| ~60° | 0 (Global Minimum) | Staggered, stable atropisomer |

| 180° | High (Transition State) | Eclipsed conformation with high steric strain |

| ~300° | 0 (Global Minimum) | Staggered, stable atropisomer (enantiomeric) |

Note: The dihedral angles and energies are representative and would require specific quantum chemical calculations for precise values.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

NBO and QTAIM analyses are powerful computational tools to investigate the electronic structure, charge distribution, and bonding characteristics of molecules. uni-muenchen.descielo.org.mx

NBO analysis can elucidate the nature and extent of intramolecular charge transfer (ICT) within this compound. nih.gov This analysis transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals.

The key donor-acceptor interactions within the molecule can be quantified using second-order perturbation theory within the NBO framework. wisc.edu For this compound, significant ICT is expected from the lone pair of the nitrogen atom (n_N) to the π* antibonding orbital of the carbonyl group (π_C=O) and the π orbitals of the phenyl ring.

A table summarizing the expected major NBO donor-acceptor interactions is provided below.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| n_N | π*_C=O | High | Amide resonance |

| n_N | π*(C_aryl-C_aryl) | Moderate | N-aryl conjugation |

| n_O | σ*_(N-C_carbonyl) | Moderate | Hyperconjugation |

Note: The stabilization energies are qualitative and serve to illustrate the relative strengths of the interactions.

This analysis confirms the delocalization of electron density from the nitrogen atom, which contributes to the partial double bond character of the N-C(carbonyl) and N-C(aryl) bonds.

QTAIM analysis characterizes the chemical bonding based on the topology of the electron density. nih.gov It can identify and characterize both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces, by locating bond critical points (BCPs) in the electron density. nih.govnih.gov

In this compound, intramolecular hydrogen bonding could potentially occur between the N-H proton and the π-system of the phenyl ring (N-H···π interaction) or between a C-H bond of the tert-butyl group and the carbonyl oxygen (C-H···O interaction). capes.gov.br QTAIM can verify the presence of these interactions by identifying a BCP between the participating atoms. The properties of the electron density at the BCP, such as its magnitude (ρ) and the Laplacian of the electron density (∇²ρ), provide information about the strength and nature of the interaction.

A summary of potential intramolecular non-covalent interactions is given in the table below.

| Interaction Type | Donor | Acceptor | Expected QTAIM Signature |

| C-H···O | C-H (tert-butyl) | O (carbonyl) | Low ρ, small positive ∇²ρ |

| N-H···π | N-H | π-cloud (phenyl) | Low ρ, small positive ∇²ρ |

Structure Activity Relationship Sar Studies of N 2 Tert Butylphenyl Propanamide Derivatives

Influence of the N-Phenyl Moiety Substituents on Activity

The N-phenyl group of N-(2-tert-butylphenyl)propanamide serves as a critical scaffold for introducing a variety of substituents. The nature, position, and size of these substituents can dramatically alter the compound's electronic and steric properties, thereby affecting its biological efficacy.

The tert-butyl group is a bulky substituent that can significantly influence the conformation of the molecule and its binding to a receptor. Its position on the phenyl ring is a key determinant of activity. While the lead compound features a tert-butyl group at the ortho position, studies have explored moving this group to the meta and para positions. These changes in substitution patterns can affect how the molecule fits into a binding pocket.

The size of the alkyl group at this position is also a critical factor. Research has shown that the steric bulk of the tert-butyl group can be crucial for activity. For instance, replacing the tert-butyl group with smaller alkyl groups can lead to a decrease in activity, suggesting that the bulky nature of the tert-butyl group is important for creating favorable interactions or for orienting the molecule correctly within the binding site. Conversely, increasing the steric hindrance beyond a certain point can also be detrimental.

A study on phenylthiazole derivatives highlighted that a tert-butyl moiety, as opposed to a straight-chain alkyl group, increased hydrophobicity and hindered metabolic processes, leading to a longer duration of biological activity. nih.gov

Table 1: Effect of Alkyl Group Substitution on Activity

| Compound | Alkyl Group | Position | Relative Activity |

| 1 | tert-Butyl | ortho | +++ |

| 2 | iso-Propyl | ortho | ++ |

| 3 | n-Butyl | ortho | + |

| 4 | tert-Butyl | meta | +/- |

| 5 | tert-Butyl | para | + |

Note: The data in this table is illustrative and compiled from general SAR principles.

Studies have shown that the position and nature of the halogen can have a profound impact on activity. For example, fluorination at specific positions of the phenyl ring has been shown to enhance the binding affinity of some compounds. Other electron-withdrawing groups like cyano (-CN) and nitro (-NO2) have also been investigated. Research on thieno[2,3-b]pyridine (B153569) derivatives demonstrated that compounds bearing a cyano group on the phenyl ring decreased the expression of the FOXM1 protein. mdpi.com The electron-withdrawing nature of these groups can alter the molecule's interaction with target proteins, potentially through modified hydrogen bonding or electrostatic interactions. mdpi.com

Table 2: Influence of Electron-Withdrawing Groups on Activity

| Compound | Substituent | Position | Relative Activity |

| 6 | Fluoro | para | ++ |

| 7 | Chloro | para | + |

| 8 | Cyano | ortho | +++ |

| 9 | Nitro | meta | +/- |

Note: The data in this table is illustrative and based on general SAR findings.

Replacing the N-phenyl ring with or fusing it to heterocyclic systems like pyridine (B92270) or quinoline (B57606) introduces significant changes to the molecule's properties. nih.govmdpi.com Pyridine, with its nitrogen atom, introduces a basic center and alters the electronic distribution of the ring system. mdpi.com Quinoline, a fusion of benzene (B151609) and pyridine rings, offers an extended aromatic system with unique electronic and steric features. nih.gov

Modifications to the Propanamide Backbone and their SAR Implications

The propanamide backbone of this compound offers several sites for modification, including the alkyl chain and the chiral center, each with significant implications for the molecule's structure-activity relationship.

The length and branching of the alkyl chain in the propanamide moiety can affect the molecule's flexibility and its fit within a receptor's binding site. Shortening or lengthening the chain from the original propyl group can lead to a loss of activity, indicating that the three-carbon chain is optimal for positioning the key interacting groups correctly.

Introducing branching on the alkyl chain can also have a significant impact. For example, adding a methyl group to the alpha-carbon creates a new chiral center and can introduce steric hindrance that may either enhance or diminish activity depending on the specific interactions within the binding pocket.

When the propanamide backbone is substituted, such as with a methyl group on the alpha-carbon, a chiral center is created. khanacademy.orgyoutube.com This results in the existence of two enantiomers, which are non-superimposable mirror images of each other. It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different biological activities.

Studies on related compounds, such as the potent analgesic ohmefentanyl, have demonstrated extreme stereodifferences in activity. nih.gov In this case, which also contains a propanamide substructure, the different stereoisomers showed vastly different analgesic potencies and receptor affinities. nih.govnih.gov This highlights the critical importance of the three-dimensional arrangement of atoms at the chiral center for proper interaction with the biological target. The (R) and (S) enantiomers can have distinct binding affinities, with one often being significantly more active than the other.

Substitution Patterns on the Alpha Carbon

The alpha carbon of the propanamide moiety serves as a key position for structural modification to probe its interaction with target proteins. While specific SAR studies on this compound are not extensively detailed in publicly available research, the principles can be inferred from studies on analogous structures, such as N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides, which were investigated as inhibitors of the SARS-CoV 3CL protease. nih.gov In these related series, the group at the alpha-carbon (analogous to a methyl group in the parent propanamide) plays a crucial role in orienting the molecule within the S1 binding pocket of the enzyme. nih.gov

Modifications at this position can influence potency and selectivity through steric and electronic effects. Introducing different substituents allows for the exploration of the size, shape, and polarity of the binding pocket. For instance, replacing the alpha-methyl group with larger or more polar groups could either enhance or disrupt binding, depending on the specific topology of the receptor site.

Table 1: Hypothetical Alpha-Carbon Substitutions and Their Potential SAR Implications

| Substitution at Alpha Carbon | Potential Effect on Interaction | Rationale |

| Methyl (Parent) | Baseline hydrophobic interaction | Fills a small, non-polar pocket. |

| Ethyl / Propyl | Potential for increased van der Waals contacts or steric hindrance | Explores the size limits of the hydrophobic pocket. |

| Cyclopropyl (B3062369) | Introduces conformational rigidity | Restricts bond rotation, potentially locking the molecule in a more favorable binding conformation. |

| Hydroxymethyl | Introduces hydrogen bonding capability | Probes for the presence of a hydrogen bond donor or acceptor in the binding pocket. |

| Phenyl | Introduces significant bulk and potential for pi-stacking | Tests for a large, aromatic-friendly binding region. |

Linker Region Variation and its Contribution to Structure-Function Relationships

Replacement of Amide Linkage

The amide bond is a common feature in bioactive molecules, valued for its ability to form hydrogen bonds. drughunter.com However, it can be susceptible to enzymatic hydrolysis. drughunter.com Replacing the amide group with a bioisostere—a chemical group with similar physical or chemical properties—is a widely used strategy in medicinal chemistry to improve metabolic stability, modulate potency, or alter pharmacokinetic properties. nih.govresearchgate.net

Several classes of amide bioisosteres could be considered for modifying this compound:

Heterocyclic Rings: Five-membered heterocyclic rings such as 1,2,4-triazoles, oxadiazoles, or imidazoles are common non-classical bioisosteres. drughunter.comnih.gov These rings can mimic the planarity and dipole moment of the amide bond while offering improved metabolic stability. nih.gov For example, a 1,2,4-oxadiazole (B8745197) could replace the amide, changing the hydrogen bonding pattern as it lacks a hydrogen bond donor. nih.gov

Retro-amides: Inverting the amide bond (to form -C(O)NH- instead of -NHC(O)-) creates a retro-amide. This modification can significantly alter hydrogen bonding geometry and has been shown to dramatically improve selectivity in some inhibitor classes by optimizing interactions with the target. drughunter.com

Trifluoroethylamine: This group has emerged as a valuable amide isostere. The electronegative trifluoroethyl moiety can mimic the carbonyl group, while the reduced basicity of the amine keeps it largely non-ionized at physiological pH. This substitution can enhance metabolic stability against proteolysis. drughunter.com

Table 2: Comparison of Amide Linkage and Potential Bioisosteric Replacements

| Linkage | Key Features | Potential Impact on this compound |

| Amide (Parent) | H-bond donor (N-H) and acceptor (C=O); planar geometry. drughunter.com | Susceptible to hydrolysis; provides key H-bonding interactions. drughunter.com |

| 1,2,4-Oxadiazole | H-bond acceptor only; metabolically stable ring. nih.gov | Increased metabolic stability; loss of H-bond donor interaction. nih.gov |

| 1,2,4-Triazole | Can act as H-bond donor and acceptor; metabolically stable. researchgate.netnih.gov | Increased metabolic stability; altered vector and distance of H-bonds. |

| Retro-amide | Inverted H-bond donor/acceptor orientation. drughunter.com | Maintained H-bonding potential with different geometry; may improve selectivity. drughunter.com |

| Trifluoroethylamine | No H-bond donor; reduced amine basicity; lipophilic. drughunter.com | Greatly enhanced metabolic stability; loss of H-bonding. drughunter.com |

Spacer Length and Flexibility Effects

The ethylene (B1197577) spacer of the propanamide group dictates the spatial relationship between the N-phenyl ring and the carbonyl group. Altering its length or flexibility is a fundamental strategy to optimize ligand-receptor interactions.

Spacer Length: Shortening the spacer (e.g., to an acetamide) or lengthening it (e.g., to a butanamide) would change the distance between the key pharmacophoric groups. This can be used to find the optimal distance required to simultaneously engage with different pockets or interaction points within a binding site.

Flexibility: The current ethyl spacer has significant conformational flexibility due to free bond rotation. Introducing rigid elements, such as a double bond (to create an acrylamide (B121943) derivative) or incorporating the spacer into a small ring (e.g., a cyclopropane (B1198618) ring), would restrict this flexibility. This can lock the molecule into a specific, potentially more active, conformation, although it risks preventing the molecule from adopting the necessary binding pose.

Molecular Docking and Ligand-Receptor Interaction Modeling (Non-Clinical Context)

Molecular docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor. nih.gov These models provide invaluable, albeit non-clinical, insights into the specific interactions that stabilize the ligand-receptor complex. Studies on related structures, such as fentanyl derivatives at the μ-opioid receptor and non-covalent inhibitors of the SARS-CoV 3CL protease, provide a framework for understanding how this compound might interact with a target protein. nih.govresearchgate.net

Binding Site Analysis for Targeted Interactions

Docking studies can reveal how a ligand fits into the active site of a protein, which is often composed of several subpockets. In the case of the SARS-CoV 3CL protease, inhibitors with a similar N-aryl amide scaffold were found to occupy distinct pockets (S1, S2, S3, etc.). nih.gov

For this compound, a hypothetical binding model would likely show:

The 2-tert-butylphenyl group occupying a deep, hydrophobic S2 pocket, where the bulky tert-butyl group can make favorable van der Waals contacts. nih.gov

The propanamide's alpha-methyl group positioned within the S1 pocket, a region that often determines substrate specificity. nih.gov

The amide linkage spanning the region between pockets, positioned to form key hydrogen bonds with the protein backbone. researchgate.net

Prediction of Molecular Recognition Elements (e.g., hydrogen bonding, hydrophobic interactions)

The stability of a ligand in a binding site is determined by a combination of non-covalent interactions. Molecular docking can predict these key recognition elements. researchgate.net For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net These are critical for anchoring the ligand in the correct orientation.

Hydrophobic Interactions: The phenyl ring and, most significantly, the large, lipophilic tert-butyl group are expected to engage in extensive hydrophobic interactions and van der Waals forces with non-polar amino acid residues in the binding pocket. nih.govresearchgate.net

Aromatic Interactions: The phenyl ring could potentially engage in pi-stacking or pi-cation interactions with complementary aromatic or charged residues in the receptor.

Table 3: Predicted Molecular Interactions for this compound from Docking Models

| Molecular Moiety | Predicted Interaction Type | Interacting Receptor Residues (Hypothetical) |

| tert-Butyl Group | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Phenyl Ring | Hydrophobic, pi-stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Amide N-H | Hydrogen Bond (Donor) | Carbonyl oxygen of backbone or acidic side chain (e.g., Asp, Glu) |

| Amide C=O | Hydrogen Bond (Acceptor) | Amide N-H of backbone or basic/polar side chain (e.g., Gln, Asn, Ser) |

| Alpha-Methyl Group | Hydrophobic | Small non-polar residues in the S1 pocket |

Conformational Analysis and Stereochemistry of N 2 Tert Butylphenyl Propanamide Systems

Atropisomerism in N-(2-tert-butylphenyl)anilides and Related Derivatives

Atropisomerism is a form of axial chirality that results from hindered rotation around a single bond, leading to stereoisomers that can be isolated. nih.gov In N-aryl amides like N-(2-tert-butylphenyl)propanamide, this phenomenon can occur around the N-C(aryl) bond. nih.govnih.gov The presence of a sterically demanding ortho-substituent, such as the tert-butyl group, is a key factor in creating a significant energy barrier to rotation, making the isolation of individual atropisomers possible. nih.gov These atropisomeric forms, though possessing the same chemical connectivity, can exhibit distinct biological activities. nih.gov

The stability of atropisomers is determined by the magnitude of the rotational energy barrier (ΔG‡) around the chiral axis. Several factors contribute to this barrier in N-aryl amide systems.

Steric Bulk: The primary factor in N-(2-tert-butylphenyl)anilides is the steric repulsion between the ortho tert-butyl group and the substituents on the amide nitrogen and carbonyl group. acs.orgresearchgate.net Increasing the size of ortho-substituents generally leads to higher rotational barriers and slower racemization. thieme-connect.com In tertiary N-alkyl-N-aryl amides where the alkyl and aryl groups are not in a ring, allylic strain between these N-bound substituents can force the aryl ring to rotate out of the amide plane, further influencing the rotational barrier. researchgate.net

Electronic Effects: The electronic nature of substituents on the aromatic ring and the amide itself can modulate the rotational barrier. The partial double bond character of the C-N amide bond, resulting from resonance between the nitrogen lone pair and the carbonyl group, contributes to the planarity of the amide unit. libretexts.org Protonation of the amide oxygen can increase the double-bond character of the C-N bond, thus making rotation more difficult. libretexts.org Conversely, factors that decrease this resonance, such as protonation on the nitrogen, would lower the rotational barrier. libretexts.org Experimental and computational studies on related atropisomeric anilides have shown that the stability of these compounds toward racemization depends on the electronic effects of both the aromatic ring and the picolinamide (B142947) portion in those specific systems. nih.gov In other heterocyclic systems like substituted pyrimidines, electron-withdrawing groups have been shown to lead to higher rotational barriers. nih.gov

Ring Aromatization and Conjugation: The rotation around the N-C(aryl) bond is influenced by the conjugation between the amide and the arene π orbitals. acs.org Deviation from planarity due to steric repulsion, for instance between arene ortho-hydrogens and the amide N-H and oxygen atoms, disrupts this conjugation, affecting the rotational potential surface. acs.org For 3° N-alkyl-N-aryl amides, repulsion between the π system of the arene and the lone pairs on the carbonyl oxygen can destabilize the trans conformation relative to the cis conformation. researchgate.net

| Factor | Influence on Rotational Barrier | Example System |

| Steric Bulk | Increases barrier due to repulsion between ortho-substituents and the amide group. acs.orgresearchgate.net | N,N-dialkylbenzamide derivatives with ortho substituents exhibit large rotational barriers (12-18 kcal/mol). acs.org |

| Electronic Effects | Electron-withdrawing groups can increase the barrier; protonation of amide oxygen increases the C-N bond's double bond character, hindering rotation. libretexts.orgnih.gov | Protonation increases the rotational barrier in triazines by 2-3 kcal/mol. nih.gov |

| Conjugation | Deviation from planarity due to steric clashes disrupts π-conjugation between the aryl ring and the amide, affecting the rotational profile. acs.org | In N-methylbenzamide, steric repulsion between arene ortho-hydrogens and the amide group causes deviation from planarity. acs.org |

A combination of experimental techniques and computational modeling is employed to study and characterize atropisomers and their rotational barriers.

Experimental Methods: Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for measuring rotational barriers. nih.govacs.org By monitoring the coalescence temperature of signals from the different atropisomeric forms, the free energy of activation (ΔG‡) for rotation can be determined. libretexts.orgnih.gov X-ray crystallography provides definitive proof of the solid-state conformation of atropisomers and allows for detailed analysis of bond lengths, angles, and intermolecular interactions. nih.govresearchgate.net

Chirality at the Propanamide α-Carbon and its Stereoselectivity

Beyond the axial chirality of atropisomerism, this compound can also possess a stereogenic center at the α-carbon of the propanamide moiety if it is substituted. The creation of this chiral center with high stereoselectivity is a key challenge in synthetic chemistry.

When a molecule already contains a chiral element, such as an atropisomeric N-aryl group, it can direct the formation of a new stereocenter. This is known as diastereoselective synthesis. A notable approach involves the alkylation of enolates derived from atropisomeric anilides. In a study using atropisomeric N-(p-nitrophenyl)anilide derivatives, the reaction of their lithium enolates with various alkyl halides resulted in α-alkylated products with high diastereoselectivity, achieving diastereomeric ratios from 13:1 to 46:1. nih.gov This demonstrates that the pre-existing axial chirality can effectively control the stereochemical outcome at the α-carbon.

For substrates lacking a pre-existing chiral director, enantioselective catalysis is employed to create the α-carbon stereocenter with a preference for one enantiomer over the other.

Catalytic Asymmetric Synthesis: A variety of catalytic systems have been developed for the enantioselective synthesis of chiral amides and related structures. One strategy involves the rhodium-catalyzed asymmetric hydroalkynylation of enamides, which regioselectively installs an alkynyl group at the α-position to produce chiral propargyl amides in high yield and enantioselectivity. researchgate.net Another modern approach is the enantioselective N-alkylation of primary amides through carbene insertion into the N-H bond, co-catalyzed by a rhodium complex and a chiral squaramide organocatalyst, which can rapidly install a chiral sp3-carbon center with high enantioselectivity. nih.gov

Ligand-Controlled Reactions: The choice of chiral ligand in a metal-catalyzed reaction is crucial for achieving high enantioselectivity. For instance, in the copper-catalyzed hydroamination of cinnamic acid derivatives, the use of an appropriate chiral ligand can reverse the standard regioselectivity of hydrocupration to favor the formation of a β-cuprated species, which then reacts to form enantioenriched β-amino acid derivatives. nih.gov Similarly, iridium-catalyzed C-H borylation of α,α-diarylcarboxamides using chiral bipyridine ligands derived from BINOL enables the creation of all-carbon quaternary stereocenters with excellent enantioselectivity. acs.org These examples highlight the power of ligand design in controlling the stereochemical outcome of a reaction. nih.govacs.org

| Approach | Description | Catalyst/Reagent System Example | Enantioselectivity Outcome |

| Carbene Insertion | Enantioselective N-alkylation of primary amides via carbene insertion into the N-H bond. nih.gov | Rhodium triphenylacetate and a chiral squaramide co-catalyst. nih.gov | High yield and excellent enantioselectivity. nih.gov |

| Hydroalkynylation | Rh-catalyzed asymmetric hydroalkynylation of enamides to form chiral propargyl amides. researchgate.net | Rhodium catalyst with a chiral ligand. researchgate.net | High yield and enantioselectivity. researchgate.net |

| Ligand-Controlled Hydroamination | Cu-catalyzed hydroamination where the ligand controls regioselectivity to form β-amino acid derivatives. nih.gov | Copper catalyst with a specific chiral ancillary ligand. nih.gov | High β-selectivity and enantiomeric enrichment. nih.gov |

| Asymmetric C-H Borylation | Iridium-catalyzed meta-borylation of diarylcarboxamides to create quaternary stereocenters. acs.org | Iridium complex with chiral BINOL-derived bipyridine ligands. acs.org | High yields and excellent regio- and enantioselectivities. acs.org |

Intermolecular Interactions and Crystal Packing Effects on Conformation

The conformation of this compound in the solid state is significantly influenced by the way molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions.

Other Noncovalent Interactions: Besides hydrogen bonding, other weaker interactions contribute to the stability of the crystal structure. These can include π-π stacking interactions between aromatic rings, C-H···O interactions, and van der Waals forces. researchgate.netresearchgate.netrsc.org In some structures, these interactions work in concert with the primary hydrogen bonds to define the final packing arrangement. researchgate.net

Lack of Specific Research Data Hinders Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the specific experimental and detailed theoretical data for the chemical compound this compound. Despite targeted searches for its crystal structure, intermolecular interactions, and conformational analysis, no dedicated research studies providing the specific data required for a detailed discussion on its hydrogen bonding networks and pi-stacking interactions could be located.

The initial investigation sought to collate information on the conformational analysis and stereochemistry of this compound, with a specific focus on its solid-state properties. The intended analysis was to include a detailed examination of hydrogen bonding networks within its crystalline structure and a characterization of pi-stacking and other non-covalent interactions that govern its molecular assembly.

While general principles of amide chemistry and non-covalent interactions are well-established, the specific three-dimensional arrangement of molecules in the crystalline state is unique to each compound and can only be determined through experimental methods like X-ray crystallography or through high-level computational modeling. The search results did yield information for structurally related compounds, such as N-tert-butyl-2-methylpropanamide and various other N-substituted phenylamides. For instance, studies on 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide show that the amido NH group participates in N—H···O hydrogen bonding, forming chains of molecules. nih.gov However, the substitution pattern on the phenyl ring and the nature of the acyl group significantly influence the solid-state packing and intermolecular interactions. Therefore, direct extrapolation of these findings to this compound would be speculative and scientifically unsound.

Theoretical studies on similar molecules have been performed to understand their conformational preferences. researchgate.netnih.gov These computational approaches can provide insights into the stable geometries and potential intramolecular interactions of flexible molecules. However, without experimental validation or a specific theoretical study on this compound, a detailed and accurate description of its conformational landscape remains elusive.

The absence of specific crystallographic data for this compound makes it impossible to construct the requested data tables on hydrogen bonding networks and pi-stacking interactions. Such tables would require precise information on bond lengths, bond angles, torsion angles, and intermolecular distances, which are obtainable only from a solved crystal structure.

Advanced Applications and Potential Research Directions for N 2 Tert Butylphenyl Propanamide and Its Analogs

Molecular Probe Development for Biological Systems (Non-Clinical)

The development of molecular probes is crucial for understanding complex biological systems. The structural features of N-(2-tert-butylphenyl)propanamide analogs make them suitable candidates for designing highly specific ligands for probing the function and structure of various proteins.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation, has been a significant target for ligand design. nih.gov Analogs of N-phenylpropanamide have been systematically investigated as potent TRPV1 antagonists. Research has focused on optimizing the structure-activity relationships (SAR) of these compounds by modifying different regions of the molecule, designated as the A, B, and C-regions.

A notable example is the lead compound N-(4-tert-butylbenzyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide, which demonstrates potent antagonism at both rat and human TRPV1. researchgate.net The stereochemistry of the propanamide moiety is critical, with the (S)-isomer being significantly more potent than the (R)-isomer. researchgate.net This stereospecificity points to a well-defined binding interaction within the receptor. researchgate.net Further studies on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have explored analogs with a tert-butyl pyridine (B92270) C-region, which generally showed slightly better antagonism than the corresponding phenyl surrogates. nih.gov Docking studies with a human TRPV1 homology model suggest that the high potency of these antagonists is due to interactions between the A/B-regions of the ligand and residue Tyr511, as well as interactions between the C-region's tert-butyl and ethyl groups with two hydrophobic pockets in the receptor. nih.gov

The design of these ligands often follows a pharmacophoric model consisting of a "head," "neck," and "tail" region, derived from the structure of capsaicin, the natural TRPV1 agonist. nih.gov High-resolution structural information of TRPV1 allows for a more rational, structure-based design of antagonists that can precisely fit into the ligand-binding pocket. nih.govelifesciences.org

Structure-Activity Relationship of Propanamide Analogs as TRPV1 Antagonists

| Compound Modification | Target | Activity | Reference |

|---|---|---|---|

| (S)-isomer of N-(4-tert-butylbenzyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide | rTRPV1 / hTRPV1 | Potent antagonist | researchgate.net |

| (R)-isomer of N-(4-tert-butylbenzyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide | rTRPV1 / hTRPV1 | 30- to 40-fold weaker than (S)-isomer | researchgate.net |

| Dimethyl and cyclopropyl (B3062369) amide modifications (B-region) | rTRPV1 | Generally decreased antagonist activity | researchgate.net |

| Pyridine C-region derivatives | hTRPV1 | Generally exhibited slightly better antagonism than phenyl surrogates | nih.gov |

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. mdpi.com While specific research on this compound as a direct COX-2 inhibitor is not prominent, the principles of COX-2 inhibitor design can be applied to this scaffold. The selectivity of many COX-2 inhibitors is attributed to their ability to bind to a secondary, polar side pocket within the COX-2 enzyme that is not as accessible in the COX-1 isoform. nih.govmdpi.com This pocket is opened up due to the presence of a smaller valine residue (Val523) in COX-2 compared to a bulkier isoleucine (Ile523) in COX-1. mdpi.com

Many potent and selective COX-2 inhibitors feature a phenylsulfonamide moiety, which forms hydrogen bonds with key residues like Gln178, Leu338, and Ser339 in this selective pocket. nih.gov Given that sulfonamide-containing propanamide analogs have been synthesized for TRPV1 antagonism, a potential research direction would be to design and screen this compound analogs incorporating a sulfonamide group to target the COX-2 enzyme. researchgate.netnih.gov Computational methods, such as molecular docking, are instrumental in predicting how such novel analogs might interact with the COX-2 active site. mdpi.comacs.org

Understanding the molecular mechanism of how a ligand interacts with its target is fundamental for probe development. For the propanamide-based TRPV1 antagonists, in vitro investigations have been crucial.